An In-depth Technical Guide to the Core Properties of Ethylcyclohexane
An In-depth Technical Guide to the Core Properties of Ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylcyclohexane is a saturated alicyclic hydrocarbon with the chemical formula C₈H₁₆. It consists of a cyclohexane ring substituted with an ethyl group. As a non-polar organic compound, it finds utility as a solvent and as a component in fuels and lubricants.[1] This technical guide provides a comprehensive overview of the fundamental properties and characteristics of ethylcyclohexane, including its physicochemical properties, safety data, and key experimental protocols for their determination.
Chemical and Physical Properties
Ethylcyclohexane is a colorless liquid with a characteristic sweet, gasoline-like odor.[1] It is insoluble in water but miscible with many organic solvents such as ethanol, ether, acetone, and benzene.[2][3]
Table 1: General and Physical Properties of Ethylcyclohexane
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ | [1][4][5] |
| Molecular Weight | 112.21 g/mol | [4][6] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Mild, pleasant hydrocarbon odor | [7] |
| Boiling Point | 130-132 °C (266-270 °F; 403-405 K) | [2][5][8] |
| Melting Point | -111.3 °C (-168.3 °F; 161.8 K) | [2][5][8] |
| Density | 0.788 g/mL at 25 °C | [2][8] |
| Vapor Pressure | 25 mmHg at 37.7 °C | [8] |
| Refractive Index | n20/D 1.432 | [2][8] |
| Solubility | Insoluble in water; miscible with organic solvents | [1][2][3] |
Table 2: Thermodynamic Properties of Ethylcyclohexane
| Property | Value | Source(s) |
| Heat of Combustion | -20,024 Btu/lb | [6] |
| Latent Heat of Vaporization | 180 Btu/lb | [6] |
| Standard Enthalpy of Formation (liquid) | -171.8 ± 1.5 kJ/mol | [9] |
| Standard Molar Entropy (liquid) | 382.67 J/mol/K | [9] |
Safety and Hazard Information
Ethylcyclohexane is a highly flammable liquid and vapor.[4][10] It may be fatal if swallowed and enters the airways.[4][10] Proper safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.[1][11]
Table 3: Safety and Hazard Data for Ethylcyclohexane
| Property | Value | Source(s) |
| Flash Point | 95 °F (35 °C) | [4][5] |
| Autoignition Temperature | 460 °F (238 °C) | [4][5] |
| Lower Explosive Limit (LEL) | 0.9 % | [4] |
| Upper Explosive Limit (UEL) | 6.6 % | [4] |
| GHS Hazard Statements | H225, H304, H336 | [5] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physical and chemical properties of liquid hydrocarbons like ethylcyclohexane.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of an organic liquid is the Thiele tube method.
Methodology:
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.
-
The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.
-
As the liquid in the test tube approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3][12][13]
Determination of Density
Density is a fundamental physical property that can be measured with high precision using a pycnometer. The ASTM D1217 standard test method is a widely accepted procedure for determining the density of pure hydrocarbons.[1][4][6][8][11]
Methodology (ASTM D1217 - Bingham Pycnometer):
-
A Bingham pycnometer, a specialized glass flask with a precisely known volume, is thoroughly cleaned and dried.
-
The empty pycnometer is weighed to a high degree of accuracy.
-
The pycnometer is filled with the liquid sample, taking care to avoid air bubbles.
-
The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium (typically at 20 °C or 25 °C).
-
The volume of the liquid is precisely adjusted to a calibration mark on the pycnometer.
-
The pycnometer is removed from the bath, cleaned, and weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[1][4][6][8][11]
Spectroscopic Analysis
IR spectroscopy is used to identify the functional groups present in a molecule. For a pure liquid sample like ethylcyclohexane, the spectrum can be obtained "neat" (without a solvent).
Methodology:
-
A drop of the liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr).
-
A second salt plate is placed on top to create a thin liquid film between the plates.
-
The "sandwich" is placed in the sample holder of an IR spectrometer.
-
The IR spectrum is recorded by passing a beam of infrared light through the sample.[5][14][15]
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
Methodology:
-
A small amount of the liquid sample (a few drops) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
The solution is filtered through a pipette with a small cotton or glass wool plug into a clean NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
The spectrum is acquired according to the instrument's operating procedures.[16][17][18][19]
GC-MS is a powerful technique for separating and identifying the components of a mixture. For a pure sample, it can confirm its identity and purity.
Methodology:
-
A small amount of the liquid sample is dissolved in a volatile solvent.
-
A small volume of the solution is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification.[7][20][21][22][23]
Synthesis and Reactions
Ethylcyclohexane can be synthesized through the hydrogenation of ethylbenzene. This reaction typically involves a catalyst, such as platinum or nickel, and is carried out at elevated temperatures and pressures.[13][24][25]
A common reaction involving cycloalkanes like ethylcyclohexane is free-radical halogenation. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.
Conformational Analysis
The cyclohexane ring is not planar and exists predominantly in a "chair" conformation, which minimizes both angle strain and torsional strain.[26] For ethylcyclohexane, the ethyl group can occupy either an axial or an equatorial position. The equatorial conformation is more stable due to reduced steric hindrance, specifically 1,3-diaxial interactions that would occur if the larger ethyl group were in the axial position.[18][24] The energy difference between the axial and equatorial conformers can be determined experimentally, often using NMR spectroscopy at low temperatures to slow the rate of chair-chair interconversion.[27]
Visualizations
Caption: Synthesis of Ethylcyclohexane via Hydrogenation.
Caption: Free-Radical Chlorination of Ethylcyclohexane.
Caption: Workflow for Density Determination.
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. kaycantest.com [kaycantest.com]
- 5. webassign.net [webassign.net]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. google.com [google.com]
- 10. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 11. petrolube.com [petrolube.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. ursinus.edu [ursinus.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. web.uvic.ca [web.uvic.ca]
- 17. NMR Sample Preparation [nmr.chem.umn.edu]
- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
- 22. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. DE102006038631A1 - Preparation of ethyl cyclohexane comprises hydrogenation of ethyl cyclohexane contaminated with ethylbenzene, in a precious metal catalyst that is suspended in the liquid phase - Google Patents [patents.google.com]
- 25. US3890401A - Method of preparation of ethylcyclohexane - Google Patents [patents.google.com]
- 26. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. | Semantic Scholar [semanticscholar.org]
- 27. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
